molecular formula C9H8ClFO B14811105 1-Chloro-2-cyclopropoxy-3-fluorobenzene

1-Chloro-2-cyclopropoxy-3-fluorobenzene

Cat. No.: B14811105
M. Wt: 186.61 g/mol
InChI Key: YGIHOSBKCWVWFO-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropoxy-3-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a cyclopropoxy group (C₃H₅O). The cyclopropoxy moiety introduces unique steric and electronic effects due to its strained three-membered ring, which distinguishes it from linear or branched alkoxy substituents. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate, leveraging its reactivity in nucleophilic aromatic substitution and cross-coupling reactions .

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxy-3-fluorobenzene

InChI

InChI=1S/C9H8ClFO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

YGIHOSBKCWVWFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropoxy-3-fluorobenzene can be synthesized through a multi-step process involving the introduction of the chlorine, cyclopropoxy, and fluorine substituents onto the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions to introduce the chlorine and fluorine atoms, followed by nucleophilic substitution to attach the cyclopropoxy group.

Industrial Production Methods: Industrial production of 1-chloro-2-cyclopropoxy-3-fluorobenzene typically involves large-scale electrophilic aromatic substitution reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclopropoxylation, followed by purification techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-cyclopropoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-Chloro-2-cyclopropoxy-3-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-2-cyclopropoxy-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on available evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features/Applications Reference
1-Chloro-2-cyclopropoxy-3-fluorobenzene C₉H₈ClFO 186.61 Cl, F, cyclopropoxy High ring strain enhances reactivity in synthesis
1-Chloro-2-fluoro-3-isopropoxybenzene C₉H₁₀ClFO 188.63 Cl, F, isopropoxy Stable alkoxy group; used in organic intermediates
1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene C₁₃H₈Cl₂F₂S 313.17 Cl, F, sulfanylmethyl, Cl/F Sulfur-containing; potential in materials science
1-(2-Chloro-2-propen-1-yl)-3-fluorobenzene C₉H₇ClF 168.60 Cl, F, allyl group Allyl substituent enables electrophilic reactions

Structural and Electronic Differences

  • Cyclopropoxy vs. Isopropoxy : The cyclopropoxy group in the target compound introduces significant ring strain (bond angles ~60° vs. 109.5° in isopropoxy), increasing its reactivity in ring-opening or substitution reactions . In contrast, the isopropoxy analog (C₉H₁₀ClFO) exhibits greater steric bulk but lower electronic activation due to the absence of strain .
  • Sulfanylmethyl vs. Cyclopropoxy : The sulfanylmethyl group in C₁₃H₈Cl₂F₂S provides sulfur’s nucleophilic character, enabling thiol-ene click chemistry, whereas the cyclopropoxy group’s oxygen atom enhances electrophilic aromatic substitution .

Physicochemical Properties

  • Solubility : The cyclopropoxy derivative’s strained structure may reduce polarity compared to isopropoxy analogs, leading to lower solubility in polar solvents like water .
  • Boiling Points : Linear alkoxy substituents (e.g., isopropoxy) generally exhibit higher boiling points due to increased van der Waals interactions, whereas cyclopropoxy’s compact structure may lower boiling points .

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